molecular formula C22H22N4O2 B11202112 2-[2-(4-methylphenyl)-4-oxopyrimido[1,2-a]benzimidazol-10(4H)-yl]-N-(propan-2-yl)acetamide

2-[2-(4-methylphenyl)-4-oxopyrimido[1,2-a]benzimidazol-10(4H)-yl]-N-(propan-2-yl)acetamide

Cat. No.: B11202112
M. Wt: 374.4 g/mol
InChI Key: HFSNRZMOLNSMHS-UHFFFAOYSA-N
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Description

N-isopropyl-2-[2-(4-methylphenyl)-4-oxopyrimido[1,2-a]benzimidazol-10(4H)-yl]acetamide is a complex organic compound that belongs to the class of benzimidazole derivatives. This compound is characterized by its unique structure, which includes a benzimidazole ring fused with a pyrimidine ring, and an acetamide group attached to the nitrogen atom of the benzimidazole ring. The presence of the isopropyl and methylphenyl groups further adds to its structural complexity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-isopropyl-2-[2-(4-methylphenyl)-4-oxopyrimido[1,2-a]benzimidazol-10(4H)-yl]acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzimidazole Ring: This step involves the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions to form the benzimidazole ring.

    Pyrimidine Ring Formation: The benzimidazole derivative is then reacted with a suitable aldehyde and an amine to form the pyrimidine ring through a cyclization reaction.

    Introduction of the Acetamide Group: The resulting compound is then reacted with acetic anhydride to introduce the acetamide group.

    Addition of Isopropyl and Methylphenyl Groups:

Industrial Production Methods

Industrial production of N-isopropyl-2-[2-(4-methylphenyl)-4-oxopyrimido[1,2-a]benzimidazol-10(4H)-yl]acetamide may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-isopropyl-2-[2-(4-methylphenyl)-4-oxopyrimido[1,2-a]benzimidazol-10(4H)-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with new alkyl or acyl groups.

Scientific Research Applications

N-isopropyl-2-[2-(4-methylphenyl)-4-oxopyrimido[1,2-a]benzimidazol-10(4H)-yl]acetamide has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-isopropyl-2-[2-(4-methylphenyl)-4-oxopyrimido[1,2-a]benzimidazol-10(4H)-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting or activating their functions. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • N-isopropyl-2-[2-(4-methylphenyl)-4-oxopyrimido[1,2-a]benzimidazol-10(4H)-yl]acetamide
  • N-isopropyl-2-[2-(4-methylphenyl)-4-oxopyrimido[1,2-a]benzimidazol-10(4H)-yl]acetamide
  • N-isopropyl-2-[2-(4-methylphenyl)-4-oxopyrimido[1,2-a]benzimidazol-10(4H)-yl]acetamide

Uniqueness

N-isopropyl-2-[2-(4-methylphenyl)-4-oxopyrimido[1,2-a]benzimidazol-10(4H)-yl]acetamide is unique due to its specific structural features, including the fused benzimidazole and pyrimidine rings, and the presence of both isopropyl and methylphenyl groups. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C22H22N4O2

Molecular Weight

374.4 g/mol

IUPAC Name

2-[2-(4-methylphenyl)-4-oxopyrimido[1,2-a]benzimidazol-10-yl]-N-propan-2-ylacetamide

InChI

InChI=1S/C22H22N4O2/c1-14(2)23-20(27)13-25-18-6-4-5-7-19(18)26-21(28)12-17(24-22(25)26)16-10-8-15(3)9-11-16/h4-12,14H,13H2,1-3H3,(H,23,27)

InChI Key

HFSNRZMOLNSMHS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=O)N3C4=CC=CC=C4N(C3=N2)CC(=O)NC(C)C

Origin of Product

United States

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